

Application Notes and Protocols for the Analytical Characterization of Chloroquinoxaline Sulfonamide

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Compound of Interest

Compound Name: Chloroquinoxaline sulfonamide

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These application notes provide a comprehensive overview of the analytical methodologies for the characterization of **Chloroquinoxaline Sulfonamide** (CQS), a compound investigated for its antitumor properties.[1][2] The following sections detail protocols for structural elucidation, purity determination, and quantitative analysis using various chromatographic and spectroscopic techniques.

Structural Elucidation and Characterization

A combination of spectroscopic methods is essential for the unambiguous structural confirmation of **Chloroquinoxaline Sulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is a cornerstone technique for the definitive structural elucidation of CQS. ¹H NMR provides information on the proton environment and their connectivity, while ¹³C NMR is used to define the carbon skeleton of the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy



- Sample Preparation: Dissolve 5-10 mg of the CQS sample in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover a range of 0-12 ppm.
 - Process the data with appropriate phasing and baseline correction.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
 - Set the spectral width to encompass a range of 0-200 ppm.
- Data Analysis: Assign the chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak. For related sulfonamide derivatives, aromatic protons typically appear in the range of 7.4-8.9 ppm, while sulfonamide protons can be found around 10 ppm.[1]

Table 1: Predicted NMR Spectral Data for Chloroquinoxaline Sulfonamide



Technique	Predicted Chemical Shifts (δ , ppm)	Rationale
¹ H NMR (DMSO-d ₆)	Aromatic Protons: 7.5 - 8.5 ppm; Sulfonamide NH ₂ : ~7.3 ppm; Quinoxaline CH: ~8.8 ppm	Based on typical values for quinoxaline and sulfonamide moieties.[1]
¹³ C NMR (DMSO-d ₆)	Aromatic Carbons: 120 - 150 ppm	Based on general chemical shift ranges for aromatic and heterocyclic carbons.[3]

Mass Spectrometry (MS)

Application Note: Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of CQS, confirming its elemental composition. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.

Experimental Protocol: ESI-Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of CQS (e.g., 1-10 μg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use an ESI mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+.
 - For structural confirmation, perform tandem MS (MS/MS) to induce fragmentation and analyze the resulting daughter ions. Common fragmentation pathways for sulfonamides involve the loss of SO₂.[4][5]



 Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the molecular ion with the calculated exact mass of CQS. Analyze the fragmentation pattern to confirm the presence of the chloroquinoxaline and sulfonamide moieties.

Table 2: Predicted Mass Spectrometry Data for Chloroquinoxaline Sulfonamide

Ionization Mode	Predicted Ion	m/z	Key Fragmentation lons (Predicted)
ESI Positive	[M+H]+	~309.0	[M+H - SO ₂] ⁺ , fragments corresponding to the chloroquinoxaline and aminophenylsulfonyl moieties.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is used to identify the functional groups present in the CQS molecule. Characteristic absorption bands can confirm the presence of the sulfonamide and aromatic quinoxaline structures.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

- Sample Preparation: Mix a small amount of the solid CQS sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Utilize an FTIR spectrometer.
- Data Acquisition:
 - Place the KBr pellet in the sample holder.
 - Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands for the functional groups.



Table 3: Predicted FTIR Spectral Data for Chloroquinoxaline Sulfonamide

Functional Group	Characteristic Absorption Bands (cm ⁻¹)	Reference
N-H Stretch (Sulfonamide)	3300 - 3400	[7][8]
S=O Stretch (Sulfonamide)	1350 - 1300 and 1160 - 1120	[7][8]
C=N Stretch (Quinoxaline)	1620 - 1550	[7]
C-Cl Stretch	800 - 600	General Range

Purity Determination and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of CQS and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

Application Note: A reverse-phase HPLC method with UV detection is suitable for determining the purity of CQS and for quantifying it in bulk material or pharmaceutical formulations. The method should be validated for linearity, accuracy, precision, and specificity.

Experimental Protocol: HPLC for Purity and Assay

- Instrumentation: HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% formic acid in water). A typical starting point is a 75:25 (v/v) mixture of aqueous buffer and organic solvent.[9]
- Chromatographic Conditions:
 - Set the flow rate to 1.0 mL/min.
 - Set the column temperature to 30°C.



- Set the UV detector to a wavelength where CQS has strong absorbance (e.g., 270 nm, to be determined by UV-Vis scan).[9][10]
- Sample Preparation: Dissolve a known amount of the CQS sample in the mobile phase to a concentration of approximately 0.25 mg/mL.[9]
- Analysis: Inject a small volume (e.g., 5 μL) of the sample solution and record the chromatogram.[9] Purity is determined by the area percentage of the main peak. For quantitative analysis, a calibration curve is constructed using standard solutions of known concentrations.

Table 4: HPLC Method Parameters for Chloroquinoxaline Sulfonamide Analysis

Parameter	Condition
Column	C18 Reverse-Phase (4.6 x 150 mm, 5 μm)
Mobile Phase	Acetonitrile:Water with 0.1% Formic Acid (e.g., 25:75 v/v)
Flow Rate	1.0 mL/min
Detection	UV at 270 nm
Injection Volume	5 μL
Temperature	30°C

Ultraviolet-Visible (UV-Vis) Spectroscopy

Application Note: UV-Vis spectroscopy can be used for the quantitative analysis of CQS in solution and to determine the optimal wavelength for HPLC detection. The absorbance is proportional to the concentration according to the Beer-Lambert law.

Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation:
 - Stock Solution: Accurately weigh a precise amount of CQS and dissolve it in a suitable spectroscopic grade solvent (e.g., ethanol or methanol) to prepare a stock solution of a



known concentration (e.g., 100 μg/mL).

- Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.
- Instrumentation: Use a double-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Scan the standard solutions over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). For sulfonamides, this is often in the 250-300 nm range.[11]
 - Measure the absorbance of the standard solutions at the determined λmax.
- Data Analysis: Construct a calibration curve by plotting absorbance versus concentration.
 The concentration of an unknown sample can be determined from its absorbance using this curve.

Table 5: Predicted UV-Vis Spectroscopic Data for Chloroquinoxaline Sulfonamide

Solvent	Predicted λmax (nm)	Rationale
Ethanol	~270 - 290	Based on the UV spectra of related sulfonamide and quinoxaline compounds.[11] [12]

Bioanalytical Methods

Application Note: For pharmacokinetic studies, a sensitive and selective method is required for the quantification of CQS in biological matrices such as plasma. LC-MS/MS is the method of choice for this purpose due to its high sensitivity and specificity.

Experimental Protocol: LC-MS/MS for CQS in Plasma

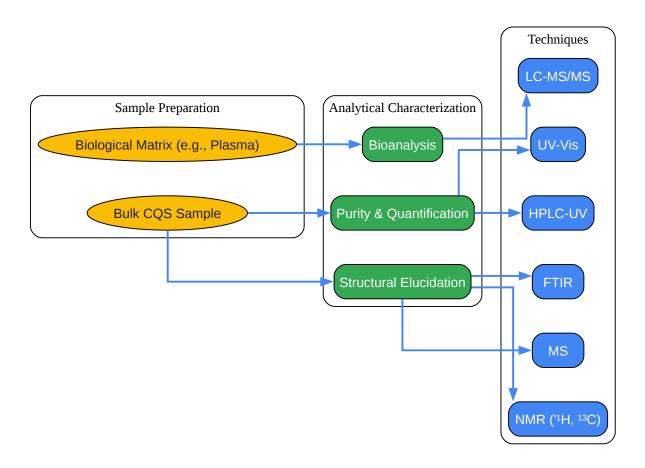
Sample Preparation (Protein Precipitation):



- \circ To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile containing an internal standard).
- Vortex the mixture for 1 minute.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
- Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
- LC-MS/MS Conditions:
 - Use an appropriate C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.
 - Optimize the mass spectrometer parameters (e.g., collision energy, declustering potential) for CQS and the internal standard.
 - Use Selected Reaction Monitoring (SRM) for quantification, monitoring a specific precursor-to-product ion transition for both CQS and the internal standard.
- Data Analysis: Construct a calibration curve by plotting the peak area ratio of CQS to the internal standard against the concentration of the calibrants.

Visualizations

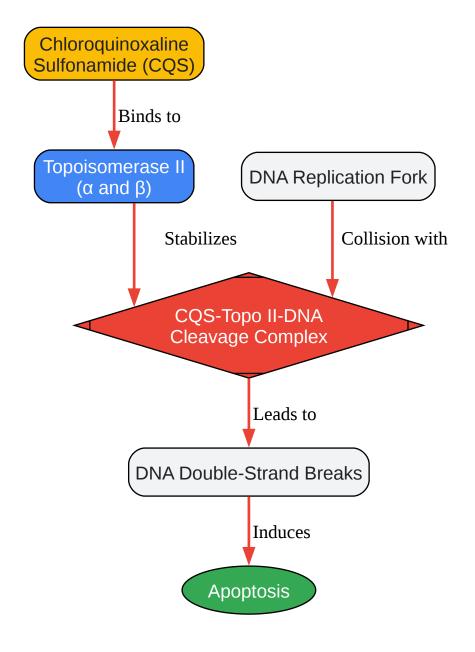




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Caption: Experimental workflow for the analytical characterization of **Chloroquinoxaline** Sulfonamide.





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Caption: Simplified signaling pathway of **Chloroquinoxaline Sulfonamide** as a Topoisomerase II poison.[13]

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